Cas no 1270321-92-0 (2-amino-2-4-methyl-3-(trifluoromethyl)phenylacetic acid)

2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid is a fluorinated aromatic amino acid derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl group and a methyl substituent on the phenyl ring, enhancing its metabolic stability and lipophilicity, which is advantageous in drug design. The presence of both amino and carboxylic acid functional groups allows for versatile reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. Its trifluoromethyl group contributes to improved binding affinity and selectivity in target interactions. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators, offering potential for tailored molecular modifications.
2-amino-2-4-methyl-3-(trifluoromethyl)phenylacetic acid structure
1270321-92-0 structure
Product Name:2-amino-2-4-methyl-3-(trifluoromethyl)phenylacetic acid
CAS No:1270321-92-0
MF:C10H10F3NO2
MW:233.187113285065
CID:6442121
PubChem ID:77129126
Update Time:2025-05-20

2-amino-2-4-methyl-3-(trifluoromethyl)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-4-methyl-3-(trifluoromethyl)phenylacetic acid
    • EN300-1931233
    • 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid
    • 1270321-92-0
    • Inchi: 1S/C10H10F3NO2/c1-5-2-3-6(8(14)9(15)16)4-7(5)10(11,12)13/h2-4,8H,14H2,1H3,(H,15,16)
    • InChI Key: BJXHBHYTQRATCF-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1C)C(C(=O)O)N)(F)F

Computed Properties

  • Exact Mass: 233.06636305g/mol
  • Monoisotopic Mass: 233.06636305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 63.3Ų

2-amino-2-4-methyl-3-(trifluoromethyl)phenylacetic acid Pricemore >>

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Additional information on 2-amino-2-4-methyl-3-(trifluoromethyl)phenylacetic acid

Compound CAS No. 1270321-92-0: 2-Amino-2-(4-Methyl-3-(Trifluoromethyl)Phenyl)Acetic Acid

The compound with CAS No. 1270321-92-0, commonly referred to as 2-amino-2-(4-methyl-3-(trifluoromethyl)phenyl)acetic acid, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, further substituted with a methyl group and an amino-acetic acid moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

Recent studies have highlighted the potential of 2-amino-2-(4-methyl-3-(trifluoromethyl)phenyl)acetic acid in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the stability and bioavailability of the compound. Additionally, the amino-acetic acid moiety contributes to hydrogen bonding capabilities, making it a promising candidate for enzyme inhibition studies.

One of the most notable advancements in the synthesis of this compound involves the use of microwave-assisted organic synthesis (MAOS). This method has been shown to significantly reduce reaction times while maintaining high yields and purity levels. Researchers have also explored green chemistry approaches to synthesize CAS No. 1270321-92-0, utilizing biodegradable solvents and catalytic systems to minimize environmental impact.

In terms of applications, 2-amino-2-(4-methyl-3-(trifluoromethyl)phenyl)acetic acid has demonstrated potential as a precursor for bioactive molecules. For instance, it has been used in the construction of heterocyclic compounds, which are critical components in many pharmaceutical agents. Recent findings suggest that derivatives of this compound may exhibit potent anti-inflammatory and antioxidant activities, making them valuable candidates for further preclinical testing.

The structural versatility of this compound also extends to its use in materials science. By incorporating CAS No. 1270321-92-0 into polymer systems, researchers have developed advanced materials with enhanced mechanical and thermal properties. These materials hold promise for applications in aerospace, electronics, and biomedical devices.

From a toxicological perspective, studies on 2-amino-2-(4-methyl-3-(trifluoromethyl)phenyl)acetic acid have focused on its potential genotoxicity and mutagenicity. Preliminary results indicate that under controlled conditions, the compound exhibits low toxicity profiles, which is crucial for its consideration in therapeutic applications.

In conclusion, CAS No. 1270321-92-0, or , represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable asset in modern research and development efforts.

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